4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Overview
Description
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridine (tfmp) derivatives, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the synthesis of various agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of Action
Tfmp derivatives are known to have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic due to their unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with hydrazine to form the pyrazole ring, followed by coupling with 3-(trifluoromethyl)aniline under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Another compound with trifluoromethyl groups and a pyridine ring, used in pharmaceuticals.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its antibacterial properties.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is unique due to its combination of trifluoromethyl groups and the pyrazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6N4O/c18-13-5-11(17(22,23)24)7-25-14(13)9-6-26-28(8-9)15(29)27-12-3-1-2-10(4-12)16(19,20)21/h1-8H,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBXBBQZISFQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113456 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-66-9 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251096-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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